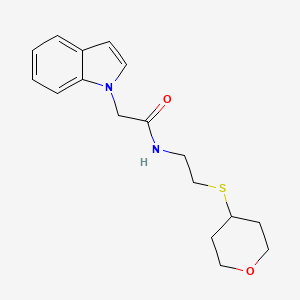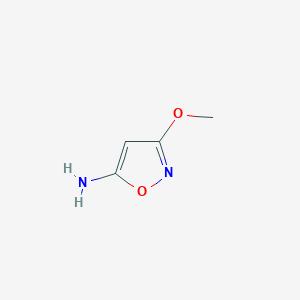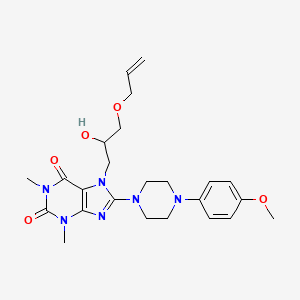![molecular formula C14H11BF3NO3 B2650742 2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid CAS No. 2304635-75-2](/img/structure/B2650742.png)
2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid” is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis . This particular compound has a trifluoromethyl group attached to the benzene ring, which can significantly alter the chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a phenylboronic acid core with a trifluoromethyl group attached to the benzene ring . The presence of the trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially affecting its reactivity .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
2-[3-(Trifluoromethyl)benzamido]phenylboronic acid and related compounds have been explored for their catalytic capabilities. For instance, derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid have shown efficacy in catalyzing dehydrative amidation between carboxylic acids and amines, suggesting potential in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018). Such catalysts are significant for facilitating amidation reactions, a cornerstone in pharmaceutical and material science industries.
Antimicrobial and Antibacterial Activity
Compounds structurally related to this compound have been studied for their antimicrobial and antibacterial properties. For example, research on (trifluoromethoxy)phenylboronic acids has shown their potential in antimicrobial applications, indicating a promising avenue for developing new antibacterial agents (Adamczyk-Woźniak et al., 2021). The structural modifications in these compounds can influence their physicochemical and biological activity, offering insights into designing more effective antimicrobial substances.
Synthesis and Chemical Reactions
The utility of phenylboronic acid derivatives in chemical synthesis is well-documented. For instance, rhodium-catalyzed annulation reactions involving cyanophenylboronic acids with alkynes and strained alkenes have been used to construct complex cyclic skeletons, showcasing the versatility of these compounds in organic synthesis (Miura & Murakami, 2005). Such reactions are pivotal for the development of novel organic molecules with potential applications in medicinal chemistry and materials science.
Sensing and Detection
Phenylboronic acids have also found applications in sensing and detection. Studies have demonstrated that mono- and di-phenylboronic acid receptors exhibit fluorescence sensitivity to sugars like d-fructose, highlighting their potential in developing non-enzymatic glucose sensors (Zhang et al., 2014). This property is crucial for monitoring glucose levels in diabetic patients, offering a promising approach to managing diabetes.
Material Science
In material science, phenylboronic acid derivatives have been used to synthesize well-defined polymers and block copolymers with low polydispersity. Such materials have applications ranging from biocompatible materials to advanced functional materials for electronics and photonics (Yokozawa et al., 2002). The ability to control the polymer structure at the molecular level opens up new possibilities for designing materials with specific properties.
Safety and Hazards
The safety data sheet for a similar compound, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
Eigenschaften
IUPAC Name |
[2-[[3-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)15(21)22/h1-8,21-22H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLJVKFHIDUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2650664.png)





![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)
![N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650675.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)
![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)
![methyl 3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2650679.png)
![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)
